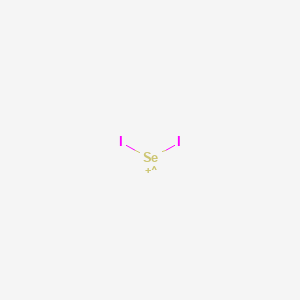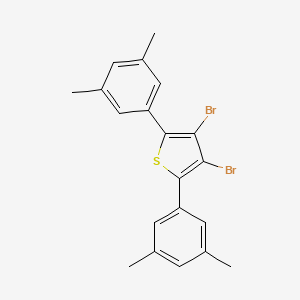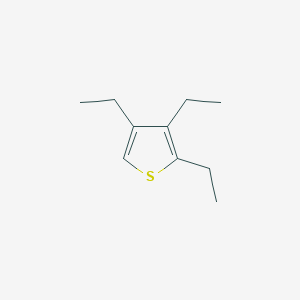
3-Heptyl-3,6-dihydro-1,2-dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Heptyl-3,6-dihydro-1,2-dioxine is an organic compound with the molecular formula C₁₁H₂₀O₂ It belongs to the class of 1,2-dioxines, which are characterized by a six-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyl-3,6-dihydro-1,2-dioxine typically involves the reaction of undeca-1,3-diene with appropriate oxidizing agents . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the dioxine ring. The detailed synthetic route can be found in the literature, such as the work by Greatrex and Taylor .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Heptyl-3,6-dihydro-1,2-dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: The heptyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
3-Heptyl-3,6-dihydro-1,2-dioxine has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Heptyl-3,6-dihydro-1,2-dioxine involves its interaction with molecular targets through its oxygen atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or activation in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine
- 3-(Cyclohexylmethyl)-3,6-dihydro-1,2-dioxine
- 3-Phenyl-3,6-dihydro-1,2-dioxine
- 3,6-Diphenyl-3,6-dihydro-1,2-dioxine
Uniqueness
3-Heptyl-3,6-dihydro-1,2-dioxine is unique due to its specific heptyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
844886-75-5 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
3-heptyl-3,6-dihydro-1,2-dioxine |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-8-11-9-7-10-12-13-11/h7,9,11H,2-6,8,10H2,1H3 |
InChI-Schlüssel |
PHCMLVHAXWXEKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1C=CCOO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)

![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)

![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)
![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)


![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)
